2-Keto-D-glucose 2-Keto-D-glucose D-glucosone is a ketoaldohexose.
Brand Name: Vulcanchem
CAS No.: 26345-59-5
VCID: VC8521074
InChI: InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
SMILES: C(C(C(C(C(=O)C=O)O)O)O)O
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol

2-Keto-D-glucose

CAS No.: 26345-59-5

Cat. No.: VC8521074

Molecular Formula: C6H10O6

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

2-Keto-D-glucose - 26345-59-5

Specification

CAS No. 26345-59-5
Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
IUPAC Name (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal
Standard InChI InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
Standard InChI Key DCNMIDLYWOTSGK-HSUXUTPPSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
SMILES C(C(C(C(C(=O)C=O)O)O)O)O
Canonical SMILES C(C(C(C(C(=O)C=O)O)O)O)O

Introduction

Chemical and Structural Properties of 2-Keto-D-Glucose

2-Keto-D-glucose is a six-carbon monosaccharide with a ketone group at the C2 position, distinguishing it from its aldose counterpart, D-glucose. Its IUPAC name is D-arabin-hexos-2-ulose, and it is registered under CAS number 1854-25-7 . The compound’s crystalline form has a predicted density of 1.574 g/cm³ and is typically stored at -20°C in powder form or -80°C in solvent to ensure stability .

Table 1: Key Physicochemical Properties of 2-Keto-D-Glucose

PropertyValueSource
Molecular FormulaC6H10O6\text{C}_6\text{H}_{10}\text{O}_6
Molecular Weight178.14 g/mol
CAS Number1854-25-7
Density1.574 g/cm³ (predicted)
Storage Conditions-20°C (powder), -80°C (solvent)
Purity (Commercial)≥98.0% (TLC)

The compound’s reactivity is attributed to its keto group, which participates in nucleophilic addition reactions, making it a key player in the Maillard reaction and glycation processes .

Biosynthesis and Natural Occurrence

2-Keto-D-glucose is synthesized in nature through oxidative pathways. In fungi, algae, and shellfish, it acts as an intermediate in the production of cortalcerone, an antibiotic . The enzyme pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase (2KGDH) catalyzes its oxidation to 2-keto-D-gluconic acid (2KGA), a reaction critical for energy metabolism in certain microbial systems .

In Erwinia species, 2-keto-D-glucose is generated during the fermentation of D-glucose to 2,5-diketo-D-gluconate, a precursor for ascorbic acid synthesis . This pathway highlights its role in connecting primary carbohydrate metabolism to secondary metabolite production.

Industrial Production Methods

Two-Stage Fermentation Process

A well-established industrial method involves a two-stage fermentation system:

  • Stage 1: Erwinia sp. converts D-glucose to calcium 2,5-diketo-D-gluconate with a yield of 94.5% .

  • Stage 2: Corynebacterium sp. reduces 2,5-diketo-D-gluconate to calcium 2-keto-L-gulonate, achieving an 84.6% yield from D-glucose .

This process avoids intermediate purification steps, enhancing cost-efficiency for large-scale ascorbic acid production .

Enzymatic Oxidation

Patent EP0028136B1 describes a method using carbohydrate oxidase or glucose-2-oxidase to convert D-glucose directly to D-glucosone . Subsequent hydrogenation of D-glucosone yields D-fructose, demonstrating its utility in sweetener manufacturing .

Pharmacological and Biochemical Significance

Role in Antibiotic Synthesis

2-Keto-D-glucose is a precursor to cortalcerone, an antibiotic produced via secondary metabolic pathways in fungi . Its involvement underscores the potential for microbial systems to generate pharmacologically active compounds from simple sugars.

Analytical Methods and Quality Control

Commercial 2-keto-D-glucose is verified using thin-layer chromatography (TLC), with purity levels ≥98% . Stability studies recommend storage at -20°C to prevent degradation, ensuring reliability in experimental and industrial applications .

Comparative Analysis with Related Monosaccharides

Table 2: Structural and Functional Comparison of 2-Keto-D-Glucose and Analogues

CompoundFunctional GroupBiological RoleKey Difference
D-GlucoseAldose (C1)Primary energy sourceLacks C2 keto group
D-FructoseKetose (C2)Sweetener, glycolysis intermediateCyclic furanose form
2-Keto-D-GluconateCarboxylic acidMetabolic intermediateOxidized C1 carboxyl group

The C2 keto group in 2-keto-D-glucose confers distinct chemical reactivity compared to aldoses, enabling unique roles in biosynthesis and industrial chemistry .

Future Directions and Applications

Emerging research priorities include:

  • Biocatalyst Engineering: Optimizing 2KGDH for higher specificity and yield in antibiotic synthesis .

  • Sustainable Production: Leveraging metabolic engineering to enhance fermentation efficiency .

  • Therapeutic Exploration: Investigating 2-keto-D-glucose’s role in mitigating metabolic or neurodegenerative disorders .

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